2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid
Overview
Description
2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid: is a chemical compound with the molecular formula C₄H₅N₃O₄ and a molecular weight of 159.1 g/mol It is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups
Scientific Research Applications
Chemistry: In chemistry, 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, antifungal, and anticancer activities, making them promising candidates for drug development .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Safety and Hazards
The safety information for “2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid are currently unknown
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound are currently unknown . These could include factors such as pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds to form the triazolidine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted triazolidine derivatives .
Comparison with Similar Compounds
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, similar to the triazolidine ring in 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid.
Thiazolidine: A sulfur-containing analog of triazolidine, with similar chemical properties.
Oxazolidine: An oxygen-containing analog, also exhibiting similar reactivity.
Uniqueness: this compound is unique due to the presence of both carbonyl groups and the triazolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4/c8-2(9)1-7-3(10)5-6-4(7)11/h1H2,(H,5,10)(H,6,11)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCMEVQQMDUXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=O)NNC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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